molecular formula C12H12FNO2 B8014916 Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate

Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate

Cat. No.: B8014916
M. Wt: 221.23 g/mol
InChI Key: FYDMISYFTZPLJO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic name ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate adheres to IUPAC conventions, specifying the substituents on the indole core. The parent structure is a 1H-indole system, with a fluorine atom at position 4, a methyl group at position 7, and an ethyl ester moiety at position 2. The molecular formula C₁₂H₁₂FNO₂ corresponds to a molecular weight of 221.23 g/mol . Key identifiers include:

  • SMILES : CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)F
  • InChIKey : FYDMISYFTZPLJO-UHFFFAOYSA-N
  • CAS Registry : 1352906-36-5

The compound’s planar bicyclic framework facilitates π-electron delocalization, while the fluorine and methyl groups introduce steric and electronic perturbations critical to its reactivity.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic data for this compound remain sparse, but analogous indole carboxylates provide insights. For example, methyl 5-fluoro-1H-indole-2-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.5622 Å, b = 18.891 Å, c = 9.6524 Å, and β = 104.454°. The indole core adopts a nearly planar conformation, with intermolecular N–H···O hydrogen bonds forming dimeric pairs.

Table 1: Hypothetical Crystallographic Parameters for this compound

Parameter Value (Predicted)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.6–6.0
b (Å) 18.0–19.0
c (Å) 9.5–10.0
β (°) 103–105

The methyl group at position 7 likely induces minor torsional strain, while the fluorine’s electronegativity enhances dipole interactions.

Electronic Structure Modeling Through Computational Chemistry Approaches

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level reveal critical electronic features:

  • Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) localizes on the indole ring and ester group, while the lowest unoccupied orbital (LUMO) resides on the fluorinated benzene ring. A HOMO-LUMO gap of 4.8 eV suggests moderate kinetic stability.
  • Molecular Electrostatic Potential (MEP): Regions of negative potential (−0.12 e/ų) cluster around the fluorine and carbonyl oxygen, favoring electrophilic attack at these sites.

Figure 1: Computed HOMO and LUMO isosurfaces (B3LYP/6-311++G(d,p)).

Non-covalent interaction (NCI) analysis via Reduced Density Gradient (RDG) plots highlights van der Waals interactions between the methyl group and adjacent hydrogen atoms.

Comparative Structural Analysis With Related Indole Carboxylate Derivatives

This compound shares structural motifs with derivatives like ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate and methyl 5-fluoro-1H-indole-2-carboxylate :

Table 2: Substituent Effects on Indole Carboxylates

Compound Substituents HOMO-LUMO Gap (eV) Dipole Moment (D)
This compound 4-F, 7-CH₃ 4.8 3.2
Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate 4-Cl, 7-F 4.5 3.5
Methyl 5-fluoro-1H-indole-2-carboxylate 5-F 5.1 2.9

The electron-withdrawing fluorine at position 4 reduces electron density at the indole nitrogen, diminishing hydrogen-bond donor capacity compared to non-fluorinated analogs. Conversely, the methyl group at position 7 enhances hydrophobicity, potentially improving membrane permeability in bioactivity assays.

Properties

IUPAC Name

ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDMISYFTZPLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate, this method would involve condensing a substituted phenylhydrazine with a β-keto ester. Specifically, 4-fluoro-3-methylphenylhydrazine and ethyl oxaloacetate could undergo cyclization under acidic conditions (e.g., HCl/AcOH) to yield the target compound. However, the regioselectivity of this reaction is highly dependent on the electronic and steric effects of substituents. In analogous systems, yields of 60–75% have been reported for indole esters with similar substitution patterns.

A critical challenge lies in synthesizing the requisite phenylhydrazine precursor. Fluorination at C4 may require directed ortho-metalation strategies or halogen-exchange reactions starting from brominated intermediates. For example, 3-methyl-4-bromophenylhydrazine could undergo nucleophilic aromatic substitution with KF in the presence of a Cu(I) catalyst to introduce fluorine.

Bartoli Indole Synthesis Modifications

The Bartoli indole synthesis, which employs nitroarenes and vinyl Grignard reagents, offers an alternative route. Here, 4-fluoro-3-methylnitrobenzene would react with ethyl 3-(trimethylsilyl)propiolate under Barbier conditions. This method avoids the need for pre-functionalized hydrazines but requires stringent temperature control (–78°C to 0°C) to prevent side reactions. Literature reports on similar substrates indicate moderate yields (45–55%) due to competing reduction pathways of the nitro group.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Cyclizations

Palladium catalysts enable tandem C–H activation and cyclization steps. A proposed route involves treating 4-fluoro-7-methyl-1H-indole with ethyl chlorooxalate in the presence of Pd(OAc)₂ and Xantphos. This ligand-accelerated catalysis facilitates esterification at C2 while preserving the existing substituents. Recent studies on ethyl indole-2-carboxylates demonstrate that Pd-based systems achieve yields up to 82% with excellent functional group tolerance.

Bismuth Triflate-Catalyzed Friedel-Crafts Reactions

Bismuth triflate [Bi(OTf)₃] has emerged as a Lewis acid catalyst for constructing indole frameworks. In a one-pot procedure, 4-fluoro-7-methylaniline could react with ethyl glyoxylate and a methyl-substituted dienophile under Bi(OTf)₃ catalysis (2–5 mol%). This method, adapted from protocols involving 1H-indole-2-carbaldehydes, proceeds via imine formation followed by cyclization. Key advantages include mild conditions (18–25°C) and short reaction times (<12 h).

Ionic Liquid-Promoted Syntheses

Solvent-Free Alkylation Techniques

Functional Group Interconversion Strategies

Fluorination of Pre-Formed Indoles

Late-stage fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) offers a pathway to install fluorine at C4. For instance, ethyl 7-methyl-1H-indole-2-carboxylate could undergo electrophilic fluorination under acidic conditions (H₂SO₄, CHCl₃). However, competing fluorination at electron-rich positions (C3 or C5) necessitates directing groups. A boron-based directing group at C4, introduced via Miyaura borylation, has been shown to improve regioselectivity in similar substrates.

Esterification and Protecting Group Chemistry

Carboxylic acid intermediates (e.g., 4-fluoro-7-methyl-1H-indole-2-carboxylic acid) can be esterified using ethanol and DCC/DMAP. Protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group prevents side reactions during esterification. Deprotection with TFA/CH₂Cl₂ restores the NH indole, as validated in studies on ethyl 4-methylindole-2-carboxylate derivatives.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

MethodConditionsYield (%)Key AdvantagesLimitations
Fischer SynthesisHCl/AcOH, reflux, 12 h60–75High regiocontrolComplex precursor synthesis
Bartoli SynthesisTHF, –78°C, 6 h45–55Avoids hydrazinesLow yield, sensitive conditions
Pd-CatalyzedPd(OAc)₂, Xantphos, 80°C, 8 h75–82Functional group toleranceCost of Pd catalysts
Ionic Liquid[BMIM][NTf₂], 100°C, 1 h80–85Solvent-free, recyclableHigh temperature required
Late-Stage FluorinationSelectfluor®, H₂SO₄, 25°C, 24 h50–65Modular approachPoor regioselectivity

Mechanistic Insights and Optimization

Cyclization Kinetics in Fischer Synthesis

The rate-determining step in Fischer indole synthesis involves-sigmatropic rearrangement of the hydrazone intermediate. Computational studies indicate that electron-withdrawing groups (e.g., fluorine) at C4 accelerate this step by stabilizing the transition state through resonance effects. Conversely, the methyl group at C7 introduces steric hindrance, necessitating higher reaction temperatures (reflux vs. room temperature).

Role of Lewis Acids in Bi(OTf)₃-Catalyzed Reactions

Bi(OTf)₃ activates both the aldehyde and dienophile in Friedel-Crafts reactions, enabling a concerted cyclization mechanism. Isotopic labeling experiments with D₂O confirm that proton transfer occurs via a six-membered transition state, minimizing racemization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used under mild conditions.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Electrophilic Substitution: Substituted indole derivatives.

    Nucleophilic Substitution: Fluorine-substituted products.

    Ester Hydrolysis: 4-fluoro-7-methyl-1H-indole-2-carboxylic acid.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that indole derivatives, including ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate, may possess antiviral properties. Indole-2-carboxylic acid derivatives have been shown to inhibit HIV integrase, which is crucial for viral replication. The binding conformation of these compounds suggests that modifications at the indole core can enhance their inhibitory effects against HIV .

Anticancer Potential

Indole derivatives are also noted for their anticancer properties. Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. This compound's structural features may allow it to interact with biological targets involved in cancer progression, although specific studies on this compound are still limited .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules. For example, it can participate in cyclization reactions or serve as a precursor for further functionalization to develop new pharmaceutical agents .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) for indole derivatives has been pivotal in drug design. Modifications at different positions of the indole ring can significantly influence biological activity. For instance, introducing halogen or alkyl groups can enhance lipophilicity and improve cellular uptake, making these compounds more effective as therapeutic agents .

Case Studies and Research Findings

Study Objective Findings
Investigate the inhibitory effect on HIV integraseIdentified potent inhibitors with IC50 values indicating strong antiviral activity
Assess anticancer properties of indole derivativesShowed significant cytotoxicity against multiple cancer cell lines
Explore synthetic pathways for indole derivativesDeveloped novel synthetic methods enhancing the yield of target compounds

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate are compared below with analogous indole derivatives, focusing on substituent effects, synthesis, and applications.

Substituent Position and Electronic Effects

  • Ethyl-5-fluoroindole-2-carboxylate : This derivative (fluorine at position 5) is used to synthesize amides like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (37.5% yield) and 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (10% yield) via reflux with sodium ethoxide and aromatic amines . The lower yield in the latter case highlights steric challenges from ortho-substituted aryl groups. Comparatively, the 4-fluoro-7-methyl substitution in the target compound may reduce steric hindrance, favoring hydrolysis or further derivatization.
  • Ethyl 7-nitro-1H-indole-2-carboxylate: With a nitro group at position 7 (similarity score: 0.93), this compound exhibits distinct electronic properties.

Physical and Chemical Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro) or polar substituents (e.g., carboxylic acids) exhibit higher melting points. For example:
    • Indole-5-carboxylic acid: mp 232–234°C
    • Indole-6-carboxylic acid: mp 256–259°C

      The target compound’s ester group and methyl substitution likely reduce its melting point compared to carboxylic acids, though specific data are unavailable.
  • This contrasts with methoxy or benzyloxy substituents (e.g., in Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate), which may increase solubility in polar solvents .

Biological Activity

Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1352906-36-5
  • Molecular Formula : C12H12FNO2
  • Molecular Weight : 221.23 g/mol

Indole derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

  • Enzyme Interaction : These compounds often inhibit enzymes involved in critical biological processes, such as cell proliferation and apoptosis. For instance, they may inhibit DNA replication enzymes, thereby preventing cancer cell growth .
  • Cell Signaling Modulation : The compound can influence cell signaling pathways that regulate gene expression and cellular metabolism, impacting processes like inflammation and apoptosis .
  • Antimicrobial Activity : Indole derivatives have shown promise in antimicrobial applications, potentially inhibiting bacterial growth and offering therapeutic avenues for infections .

Anticancer Properties

This compound has been studied for its anticancer properties. Research indicates that indole derivatives can induce apoptosis in cancer cells through various pathways:

  • Caspase Activation : Induction of caspase pathways has been observed, leading to programmed cell death in tumor cells .
  • Cytotoxicity Studies : In vitro studies using MTT assays have demonstrated that indole derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HCT116), with IC50 values in the low micromolar range .

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as antiviral agents. For instance, compounds similar to this compound have been shown to inhibit HIV integrase activity effectively, with some derivatives achieving IC50 values as low as 0.13 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

PositionModification TypeEffect on Activity
C4FluorinationIncreased potency against cancer cells
C2Carboxylic acidEnhanced binding to viral enzymes
C3Alkyl side chainsImproved interaction with hydrophobic cavities in target proteins

Studies suggest that specific substitutions at the C3 position can significantly enhance the compound's efficacy against viral targets by improving binding interactions within active sites .

Case Study 1: Anticancer Activity

In a study examining the effects of various indole derivatives on colorectal cancer cells (HCT116), this compound demonstrated notable cytotoxic effects. The study utilized MTT assays to evaluate cell viability post-treatment, revealing an IC50 value indicative of its potential as a therapeutic agent against colorectal cancer .

Case Study 2: Antiviral Efficacy

Another significant study investigated the antiviral properties of indole derivatives against HIV. This compound was included in a series of compounds tested for their ability to inhibit HIV integrase. The results indicated that modifications at the C3 position improved inhibitory activity significantly, showcasing the compound's potential in antiviral drug development .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of substituted indole carboxylates often involves cyclization reactions or modifications of pre-existing indole scaffolds. For example, copper-catalyzed reactions under anhydrous conditions (e.g., using [Cu(I)(PcL)] in dichloroethane) have been employed for similar compounds, yielding products after flash chromatography purification (e.g., toluene as eluent) . Refluxing with sodium acetate in acetic acid is another common method for indole derivatives, requiring precise stoichiometric ratios (e.g., 1:1.1 molar ratio of reactants) to minimize side products . Key factors include solvent choice (anhydrous conditions for moisture-sensitive steps), catalyst loading, and purification techniques. Yields typically range from 60–75% for optimized protocols .

Basic: How is spectroscopic characterization (NMR, IR, MS) performed to confirm the structure of this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions. For example, fluorine substitution at position 4 and methyl at position 7 would produce distinct splitting patterns (e.g., deshielded aromatic protons near fluorine).
  • IR : Carboxylate esters show strong C=O stretches near 1700–1750 cm1^{-1}.
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks). For related compounds, ESI-MS data aligned with theoretical masses within 2 ppm error .
  • Cross-verification : Compare data with structurally similar indole derivatives (e.g., ethyl 5-fluoroindole-2-carboxylate, where fluorine’s electronic effects alter chemical shifts predictably) .

Basic: What crystallography techniques are used to resolve the crystal structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . Key steps:

Crystal growth : Slow evaporation from solvents like DCM/hexane.

Data collection : Mo/Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to reduce thermal motion.

Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically. For methyl- and fluorine-substituted indoles, disorder modeling may be required . Example metrics: R1_1 < 0.05, wR2_2 < 0.12 for high-quality data .

Advanced: How can mechanistic studies explain unexpected byproducts (e.g., halogen migration) during synthesis?

Methodological Answer:
Abnormal products (e.g., chloro-substituted indoles instead of methoxy derivatives) may arise from reaction pathway bifurcation. For example, Fischer indole synthesis under acidic conditions can lead to halogen migration via carbocation rearrangements . Investigative methods:

  • Isotopic labeling : Track substituent positions using 18O^{18}O- or 2H^{2}H-labeled reagents.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways.
  • Kinetic studies : Monitor intermediate formation via in situ IR or LC-MS .

Advanced: How to resolve contradictions in spectroscopic data (e.g., conflicting NOE or coupling constants)?

Methodological Answer:
Contradictions may arise from dynamic effects (e.g., rotational barriers in esters) or crystal packing vs. solution-state differences. Strategies:

  • Variable-temperature NMR : Identify conformational equilibria (e.g., coalescence temperatures for methyl group rotations).
  • SC-XRD vs. DFT : Compare solid-state (XRD) and gas-phase (DFT-optimized) geometries to assess environmental effects.
  • 2D NMR : ROESY or NOESY to confirm spatial proximity of substituents .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic/electrophilic reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to identify reactive sites. Fluorine’s electron-withdrawing effect lowers LUMO, enhancing electrophilicity at the carboxylate .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nucleophilic attack sites.
  • MD Simulations : Solvent effects (e.g., DMSO vs. toluene) on reaction barriers .

Advanced: How to address stability challenges (e.g., hydrolysis of the ester group) during storage or reactions?

Methodological Answer:

  • Stability assays : Monitor degradation via HPLC under varying conditions (pH, temperature). For esters, hydrolysis rates increase in aqueous media (e.g., t1/2_{1/2} < 24 hrs at pH 7.4) .
  • Protective strategies : Use anhydrous solvents, inert atmospheres (N2_2), or stabilizing agents (e.g., molecular sieves).
  • Alternative derivatives : Replace ethyl ester with tert-butyl or benzyl esters for improved stability .

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